molecular formula C6H8N2O3 B3113729 Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate CAS No. 19813-43-5

Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate

Cat. No.: B3113729
CAS No.: 19813-43-5
M. Wt: 156.14 g/mol
InChI Key: FYMVDLIVQDXOQS-UHFFFAOYSA-N
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Description

Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate (CAS: 19813-43-5) is an organic compound with the molecular formula C₆H₈N₂O₃ and a molecular weight of 156.14 g/mol . It belongs to the 1,3,4-oxadiazole family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound features a methyl ester group linked to the oxadiazole ring via an acetate bridge.

Properties

IUPAC Name

methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-4-7-8-5(11-4)3-6(9)10-2/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMVDLIVQDXOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate can be synthesized through several methods. One common approach involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives using reagents like phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or polyphosphoric acid (PPA) . Another method involves the condensation of methyl carbazates with aldehydes, followed by oxidative cyclization and rearrangement .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can produce various substituted oxadiazoles.

Scientific Research Applications

Pharmaceutical Applications

Neurodegenerative Disease Treatment

Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate is being investigated for its therapeutic potential in treating neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy (PSP). These conditions are characterized by tau-mediated neurodegeneration, where the aggregation of tau protein leads to neuronal dysfunction. Recent studies have highlighted the role of compounds with oxadiazole moieties as inhibitors of O-GlcNAcase (OGA), an enzyme implicated in tau hyperphosphorylation and aggregation. The inhibition of OGA could potentially mitigate the progression of tauopathies by reducing the accumulation of pathological tau forms .

Bioactivity and Pharmacological Properties

Compounds containing the oxadiazole ring system exhibit a range of biological activities. Research indicates that these compounds possess anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties. The favorable metabolic profile and capability for hydrogen bonding make them suitable candidates for drug design . Specifically, this compound has shown promise in preliminary studies as a bioactive compound with potential therapeutic applications.

Anticancer and Antimicrobial Properties

The oxadiazole derivatives have been extensively studied for their anticancer properties. They are believed to interfere with cellular processes that lead to tumor growth and proliferation. Additionally, their antibacterial and antifungal activities make them valuable in developing new antimicrobial agents . For instance, this compound could be utilized in formulations aimed at combating resistant bacterial strains.

Electro-optical Applications

Beyond pharmacology, this compound can be explored in material sciences for its electro-optical properties. The stability and luminescent characteristics of oxadiazole derivatives make them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices . Their ability to form stable films with good electron transport capabilities enhances their applicability in advanced materials.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products. Characterization techniques such as NMR spectroscopy and X-ray diffraction are employed to confirm the structure and purity of the synthesized compounds .

Summary Table: Applications of this compound

Application AreaDescription
Pharmaceuticals Potential treatment for Alzheimer's disease and PSP through OGA inhibition
Biological Activity Anticancer, anti-inflammatory, antibacterial properties
Material Science Use in OLEDs and other electro-optical devices due to stability and luminescent properties

Mechanism of Action

The mechanism of action of methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate involves its interaction with molecular targets and pathways within biological systems. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate are compared below with analogous 1,3,4-oxadiazole derivatives:

Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate

  • CAS : 5011-96-1
  • Molecular Formula : C₇H₁₀N₂O₃
  • Key Differences: Substitution of the methyl ester with an ethyl ester increases molecular weight (170.17 g/mol) and hydrophobicity (logP ≈ -5.7 vs. parent compound) .
  • Commercial Status : Available in milligram-to-gram quantities, priced at €83–106 per 100–250 mg .

Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate

  • CAS : 944906-35-8
  • Molecular Formula : C₅H₅KN₂O₃
  • Key Differences :
    • The carboxylic acid form (neutralized as a potassium salt) improves water solubility, making it suitable for ionic interactions in pharmaceuticals .
    • Purity: 95% (vs. unspecified purity for the methyl ester) .
  • Applications : Used as a building block in drug discovery, particularly for metal coordination studies .

2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetic acid

  • Molecular Formula : C₁₁H₁₀N₂O₄
  • The carboxylic acid group (vs. ester) allows for direct conjugation with amines or alcohols, broadening synthetic utility .

Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate

  • CAS: Not specified
  • Molecular Formula : C₁₂H₁₂N₂O₃S
  • Key Differences :
    • Incorporation of a sulfanyl (S-) group and phenyl ring increases steric bulk and electronic diversity, enhancing fungicidal activity .
    • Demonstrated chemotherapeutic effects in vitro, suggesting substituent-dependent bioactivity .

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Key Substituents Applications References
This compound C₆H₈N₂O₃ 156.14 Methyl ester, methyl oxadiazole Pharmaceutical intermediates
Ethyl analog C₇H₁₀N₂O₃ 170.17 Ethyl ester Drug discovery, agrochemicals
Potassium salt C₅H₅KN₂O₃ 174.18 Carboxylate potassium salt Ionic pharmaceuticals
4-Methoxyphenyl derivative C₁₁H₁₀N₂O₄ 234.21 Methoxyphenyl, carboxylic acid Material science, drug conjugates
Phenylsulfanyl derivative C₁₂H₁₂N₂O₃S 264.30 Phenyl, sulfanyl group Fungicides, chemotherapeutics

Table 2: Physicochemical Properties

Property Methyl Ester Ethyl Ester Potassium Salt 4-Methoxyphenyl Derivative
Melting Point (°C) Not reported Not reported Not reported 166–168 (analogous compounds)
logP -5.7 (est.) -5.7 (est.) -3.2 (est.) 1.2 (predicted)
Solubility Low (ester) Low (ester) High (salt) Moderate (acid)

Research Findings and Trends

  • Synthetic Routes : this compound is typically synthesized via cyclization of thiosemicarbazides or oxidative desulfurization, similar to other 1,3,4-oxadiazoles . Ethyl analogs require esterification with ethyl chloroacetate .
  • Biological Activity : Methyl and ethyl esters show moderate fungicidal activity, while phenylsulfanyl derivatives exhibit enhanced efficacy due to sulfur-mediated electron effects .
  • Crystallography: Derivatives like 2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl acetate crystallize in monoclinic systems (space group P2₁/n), with cell parameters a = 6.6335 Å, b = 16.925 Å, and c = 9.5078 Å .

Biological Activity

Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate is a compound of significant interest due to its diverse biological activities. The oxadiazole ring structure has been associated with various pharmacological properties, making it a valuable scaffold in medicinal chemistry.

Chemical Structure and Properties

The compound features a methyl ester functional group attached to a 5-methyl-1,3,4-oxadiazole moiety. The oxadiazole ring is known for its stability and ability to participate in hydrogen bonding, which contributes to its biological activity.

Biological Activities

Research indicates that compounds containing the 1,3,4-oxadiazole structure exhibit a wide range of biological activities, including:

  • Anticancer : Oxadiazoles have shown potential as anticancer agents by inhibiting cell proliferation and inducing apoptosis in cancer cells.
  • Antimicrobial : Various derivatives have demonstrated effectiveness against bacteria and fungi, making them candidates for new antimicrobial agents.
  • Anti-inflammatory : Some studies suggest that oxadiazole derivatives can reduce inflammation markers in vitro and in vivo.
  • Antidiabetic : Certain oxadiazoles have been reported to improve insulin sensitivity and glucose uptake in diabetic models.

Anticancer Activity

A study highlighted the anticancer potential of oxadiazole derivatives through high-throughput screening methods. The compound demonstrated significant inhibition of cancer cell proliferation with an IC50 value of 180 nM in specific assays .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. In vitro tests revealed that it exhibits moderate activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Research has also indicated that compounds with the oxadiazole structure can modulate inflammatory pathways. For instance, they have been shown to inhibit the production of pro-inflammatory cytokines in cell cultures .

Case Studies

  • In Vitro Anticancer Study : In a controlled laboratory setting, this compound was tested on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of this compound against standard bacterial strains. The results showed that it was particularly effective against Staphylococcus aureus and Escherichia coli.

Data Table: Biological Activities of this compound

Biological ActivityTest Organism/Cell LineIC50/EffectivenessReference
AnticancerHuman cancer cell lines180 nM
AntimicrobialStaphylococcus aureusModerate
AntimicrobialEscherichia coliModerate
Anti-inflammatoryHuman macrophagesReduced cytokines

Q & A

Q. Can green chemistry approaches (e.g., solvent-free synthesis, biocatalysis) be applied to its production?

  • Methodological Answer :
  • Solvent-Free Mechanochemistry : Grind precursors (hydrazide and methyl acetoacetate) with K₂CO₃ in a ball mill (30 Hz, 1 h).
  • Biocatalysis : Lipase-catalyzed esterification (e.g., CAL-B) in ionic liquids reduces waste. Yields >60% are achievable with reduced E-factors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate
Reactant of Route 2
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Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate

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